2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide
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Overview
Description
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is a compound that features an indole moiety linked to a naphthalene ring via a sulfanyl-acetamide bridge.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide typically involves the reaction of 1-methylindole-3-thiol with N-naphthalen-1-ylacetamide under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in solvents like dichloromethane or acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in solvents like ether or tetrahydrofuran.
Substitution: Electrophiles such as halogens, nitro groups; reactions often conducted in the presence of a Lewis acid catalyst
Major Products
Scientific Research Applications
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole moiety and exhibit similar biological activities.
Naphthalene Derivatives: Compounds such as naphthalene-2-sulfonic acid and naphthalene-1-amine share the naphthalene ring and have comparable chemical properties.
Uniqueness
2-[(1-methyl-1H-indol-3-yl)sulfanyl]-N-(naphthalen-1-yl)acetamide is unique due to the combination of the indole and naphthalene moieties linked by a sulfanyl-acetamide bridge. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1-methylindol-3-yl)sulfanyl-N-naphthalen-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2OS/c1-23-13-20(17-10-4-5-12-19(17)23)25-14-21(24)22-18-11-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLSOHZEPGAIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)SCC(=O)NC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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